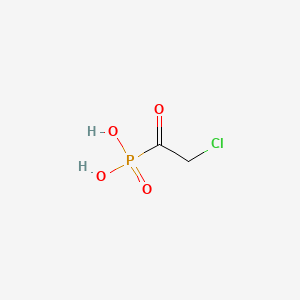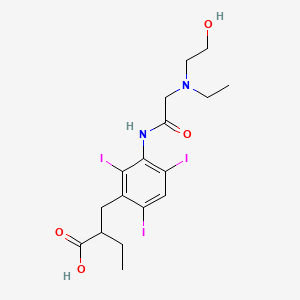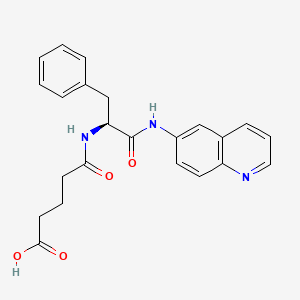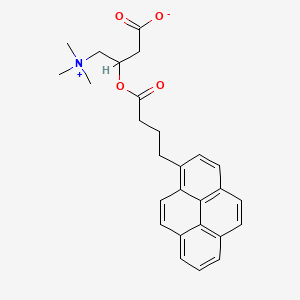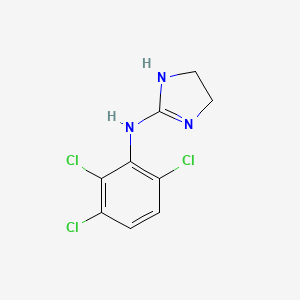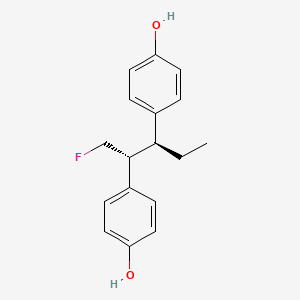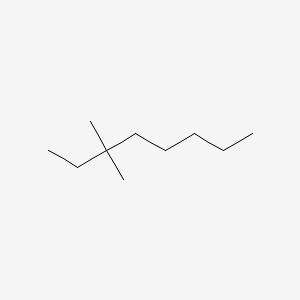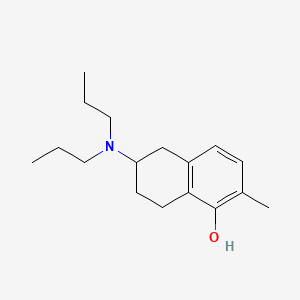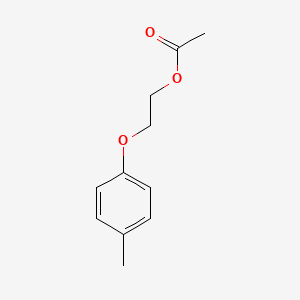
2-(p-Tolyloxy)ethyl acetate
Overview
Description
2-(p-Tolyloxy)ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fragrance Material Review
2-(p-Tolyloxy)ethyl acetate is reviewed for its use as a fragrance ingredient. It belongs to the aryl alkyl alcohol simple acid esters (AAASAE) group. These fragrance ingredients are made by reacting an aryl alkyl alcohol with a simple carboxylic acid, leading to the formation of various esters. This review focuses on the toxicological and dermatological aspects of this compound in fragrances. For a comprehensive safety assessment of AAASAE in fragrances, refer to the work by Belsito et al. (2012) (Mcginty, Letizia, & Api, 2012).
Polymer Model Compounds
Research by Ninagawa, Matsuda, and Matsuda (1974, 1975) explored the synthesis of dimeric and trimeric polymer model compounds using this compound and formaldehyde. They produced various compounds through reactions involving halogenation and etherification. These studies contribute to the understanding of polymer chemistry and the potential applications of this compound in creating specific polymer structures (Ninagawa, Matsuda, & Matsuda, 1974), (Ninagawa, Matsuda, & Matsuda, 1975).
Spectroscopic Studies
Picquet-Varrault et al. (2001) investigated the OH-induced oxidation mechanisms of linear acetates, including this compound. Their study, using FTIR spectroscopy, aimed to understand the reactivity and oxidation products of these compounds. This research is significant for understanding the chemical behavior of this compound under oxidation conditions (Picquet-Varrault, Doussin, Durand-Jolibois, & Carlier, 2001).
Marine Fungal Compounds
In the study of marine fungus Penicillium sp., new compounds were isolated and characterized, providing insights into the chemical diversity of marine organisms and their potential applications. This study highlights the potential of this compound derivatives in marine biology research (Wu et al., 2010).
Medicinal Chemistry Research
Zhou, Zhou, and Jing (2017) conducted a theoretical investigation into the Csp(3)-H functionalization of ethyl 2-(methyl(p-tolyl)amino)acetate, providing valuable insights into the interactions and potential applications of similar compounds in medicinal chemistry (Zhou, Zhou, & Jing, 2017).
Synthetic Method Development
Honda, Ori, and Tsuchihashi (1987) developed a synthetic method for chiral 2-arylalkanoic esters, showcasing the potential of this compound in synthetic organic chemistry and its implications in pharmacology (Honda, Ori, & Tsuchihashi, 1987).
Microencapsulation Techniques
Sah (1997) explored the use of ethyl acetate in microencapsulation processes, particularly in pharmaceutical applications. This research demonstrates the versatility of ethyl acetate, a related compound to this compound, in creating specific drug delivery systems (Sah, 1997).
Corrosion Inhibition Research
Zarrouk et al. (2014) studied the inhibition efficiencies of quinoxalines, including derivatives of this compound, as corrosion inhibitors for copper. This research contributes to the understanding of chemical compounds in industrial applications (Zarrouk et al., 2014).
Microbial Production Perspectives
Zhang et al. (2020) reviewed the microbial production of ethyl acetate, highlighting the sustainable methods of producing this compound. The review underscores the environmental and economic benefits of biologically synthesizing compounds like this compound (Zhang et al., 2020).
Enzymatic Hydrolysis in Drug Production
Bevilaqua et al. (2004) conducted enzymatic hydrolysis using ethyl acetate in the production of a prototype anti-asthma drug, demonstrating the role of this compound in pharmaceutical manufacturing (Bevilaqua et al., 2004).
Catalysis in Chemical Reactions
Chen et al. (2005) and Evans et al. (2019) explored the use of ethyl acetate in catalytic reactions, particularly in the acetoxylation of ethylene and ethanol oxidation on Pd–Au catalysts. These studies highlight the potential of this compound in catalysis and industrial chemical processes (Chen, Kumar, Yi, & Goodman, 2005), (Evans, Li, Han, Henkelman, & Mullins, 2019).
Crystal Structure Analysis
Jyothi et al. (2017) synthesized and analyzed the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, demonstrating the application of this compound in crystallography and material science (Jyothi et al., 2017).
Process Simulation in Chemical Engineering
He et al. (2018) conducted a kinetic study and process simulation on the esterification of acetic acid and ethanol, showcasing the application of this compound in chemical engineering and process optimization (He et al., 2018).
Safety and Hazards
Ethyl acetate, a related compound, is classified as a flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Mechanism of Action
Target of Action
It has been used as a model compound for dermatology studies , suggesting that it may interact with skin cells or associated proteins.
Mode of Action
It is known to be a dimeric, acidic compound . It’s possible that it interacts with its targets through hydrogen bonding or other types of molecular interactions common to acidic compounds.
Biochemical Pathways
It has been used in the production of esters, carboxylic acid esters, and other compounds with similar structures , suggesting that it may be involved in esterification reactions or other related biochemical pathways.
Pharmacokinetics
It is known to be a liquid at room temperature with a boiling point of 94°c , which could influence its absorption and distribution.
Action Environment
As a liquid compound with a boiling point of 94°c , its stability and efficacy could be influenced by temperature and other environmental conditions.
Properties
IUPAC Name |
2-(4-methylphenoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-3-5-11(6-4-9)14-8-7-13-10(2)12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMLZGKLUMJGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863949 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-11-0 | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyloxy)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(p-tolyloxy)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TOLYLOXY)ETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE83E4XFCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing dimeric and trimeric model compounds of 2-(p-Tolyloxy)ethyl acetate with formaldehyde?
A1: Synthesizing dimeric and trimeric model compounds of this compound with formaldehyde allows researchers to study the reactivity and characteristics of the molecule in a simplified system [, ]. These smaller, well-defined structures provide valuable insights into the polymerization process and the properties of the resulting polymers. By understanding these fundamental aspects, researchers can potentially tailor the properties of the polymers for specific applications.
Q2: How are the dimeric and trimeric this compound-formaldehyde model compounds synthesized?
A2: The synthesis of the dimer, 2,2′-Methylenebis(5-methyl-1,2-phenyleneoxy)diethyl acetate, involves reacting this compound with formaldehyde under acidic conditions [, ]. This reaction results in a methylene bridge connecting two units of the starting compound. The trimeric model compound, 2-[2,6-bis(2-acetoxyethoxy-5-methylbenzyl)-4-methylphenoxy]ethyl acetate, is synthesized through a multi-step process using 2,6-bis(2-hydroxy-5-methylbenzyl)-4-methylphenol as a precursor [, ].
Q3: What are the potential applications of studying the reaction rates of this compound-formaldehyde condensates with formaldehyde?
A3: Understanding the reaction rates of these condensates with formaldehyde can be valuable for controlling and optimizing the polymerization process []. This knowledge can help predict reaction times, optimize reaction conditions (temperature, catalyst concentration, etc.), and ultimately tailor the properties of the resulting polymers.
Q4: Are there any known safety concerns related to this compound?
A4: While the provided research focuses on the chemical synthesis and reactivity of this compound, a separate study reviews its use as a fragrance material []. This suggests potential exposure pathways and highlights the need for understanding the safety profile of the compound, particularly in consumer products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



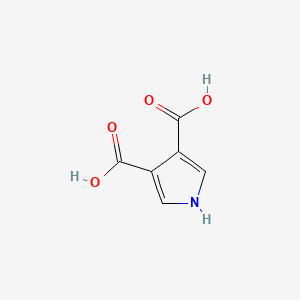
![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)
